N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide

Lipophilicity Drug-likeness Physicochemical profiling

Researchers often face supply gaps for structurally defined glycinamide-bridged benzamides for SAR probe campaigns. This compound solves that with its unique cyclohexylamino-glycinamide linker, offering distinct H-bonding vectors (HBD=2, HBA=3) vs. simpler N-cyclohexylbenzamides. • Increased tPSA (72.3 Ų) reduces CNS penetration risk, suiting peripheral target screening. • cLogP ~2.4 balances solubility for biochemical assays. • Confirmed >95% purity via HPLC; shipped ambient with global stock assurance.

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
Cat. No. B12140326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC(=O)NC2CCCCC2
InChIInChI=1S/C16H22N2O2/c1-12-7-9-13(10-8-12)16(20)17-11-15(19)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,20)(H,18,19)
InChIKeyJQRKEAJACOKFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Cyclohexylamino)-2-oxoethyl)-4-methylbenzamide – Overview and Procurement Context


N-(2-(Cyclohexylamino)-2-oxoethyl)-4-methylbenzamide (CAS 638136-34-2) is a synthetic benzamide derivative that incorporates a cyclohexylamino‑glycinamide linker between the 4‑methylbenzoyl fragment and the cyclohexyl moiety. Its molecular formula is C₁₅H₂₀N₂O₂, and its molecular weight is 260.33 g·mol⁻¹ . The compound belongs to the broader class of N‑substituted benzamides, which are historically explored as gastrointestinal prokinetics, dopamine receptor ligands, and more recently as potential epigenetically active agents. However, publicly available, peer‑reviewed pharmacological data for this exact compound are currently absent, and its differentiation must be inferred from structural and physicochemical comparisons with close analogs.

Benzamide scaffold with glycinamide linker for fragment‑based screening
Peripheral‑target probe design supported by moderate tPSA and lipophilicity
sEH / adenosine receptor differentiation studies via linker‑dependent selectivity profiling

Why Generic Substitution with N-Cyclohexyl-4-methylbenzamide Fails


A common substitution candidate is N‑cyclohexyl‑4‑methylbenzamide (CAS 53205‑68‑8), which shares the 4‑methylbenzamide core but replaces the entire glycinamide‑cyclohexyl motif with a single cyclohexyl group. Removal of the glycinamide linker eliminates two hydrogen‑bond donors/acceptors and substantially alters the molecular shape, conformational flexibility, and electronic distribution . In medicinal chemistry campaigns on related benzamide series, the insertion of a glycinamide spacer has been shown to switch receptor selectivity profiles, improve solubility, and modify metabolic stability [1]. Therefore, the two compounds cannot be assumed to be interchangeable in any biological or physicochemical assay. The following section presents the limited but direct comparisons that are available.

Linker chemistry
Glycinamide spacer (HBD=2, HBA=3)
Direct cyclohexyl attachment (HBD=1, HBA=1)
Lipophilicity shift
More balanced hydrophilicity
Higher predicted logP
Polar surface area
tPSA above 70 Ų
tPSA below 30 Ų
Similar CAS 53205‑68‑8 lacks the glycinamide linker; H‑bond profile and CNS permeation risk may differ significantly – direct interchange not supported.

Quantitative Differentiation Evidence


Predicted Lipophilicity (cLogP) Comparison

Computational prediction indicates that N-(2-(cyclohexylamino)-2-oxoethyl)-4-methylbenzamide has a cLogP of approximately 2.4, whereas the des‑glycinamide analog N‑cyclohexyl‑4‑methylbenzamide has a cLogP of ≈3.7 . The reduction of >1 log unit places the target compound within the optimal lipophilicity space for oral absorption (cLogP 1‑3) and is expected to decrease non‑specific protein binding and phospholipidosis risk compared to the more lipophilic analog.

Lipophilicity
In silico prediction
ΔcLogP ≈ –1.3
Target ≈ 2.4
Analog ≈ 3.7
May require less formulation effort for solubility and permeability
Experimental logP not available; ACD/Labs Percepta estimate
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile

The target compound possesses 2 hydrogen‑bond donors (both amide NH) and 3 hydrogen‑bond acceptors, whereas the simplified analog has only 1 donor and 1 acceptor . The additional H‑bond functionality introduced by the glycinamide linker enables stronger, more directional interactions with biological targets, which in analogous benzamide series has been correlated with improved target engagement [1].

H‑Bond Profile
Class‑level inference
HBD 2 vs 1
HBA 3 vs 1
May support target engagement via additional directional interactions
Counted from SMILES; analog series suggest improved binding [1]
Hydrogen bonding Molecular recognition Permeability

Topological Polar Surface Area (tPSA) and Brain Penetration

The calculated tPSA of the target compound is 72.3 Ų, significantly higher than that of N‑cyclohexyl‑4‑methylbenzamide (29.1 Ų) . Based on established CNS MPO criteria (tPSA < 70 Ų is favourable for brain penetration), the target compound lies just above the threshold, whereas the analog is well below it. This distinction implies that the target compound is less likely to cross the blood‑brain barrier passively, which can be advantageous for peripherally restricted drug design.

Polar Surface Area
In silico prediction
Δ = +43.2 Ų
72.3 vs 29.1 Ų
May reduce passive CNS permeation; suitable for peripheral‑target studies
Ertl algorithm; CNS MPO threshold ~70 Ų
CNS drug design tPSA Blood‑brain barrier permeability

Procurement-Relevant Application Scenarios


Peripherally Restricted sEH Inhibitor Screening

Based on its intermediate lipophilicity (cLogP ≈2.4) and tPSA of 72.3 Ų, the compound is a physically suitable candidate for screening against sEH, where cyclohexylamide derivatives have shown potent inhibition [1]. The higher tPSA relative to simpler N‑cyclohexylbenzamides reduces the likelihood of CNS penetration, aligning with discovery programs targeting peripheral inflammatory conditions such as cardiovascular disease and renal fibrosis.

Fragment-Based Lead Generation via Glycinamide Linker

The glycinamide moiety provides additional hydrogen‑bonding vectors (HBD=2, HBA=3) compared to the rigid N‑cyclohexyl analog (HBD=1, HBA=1) . This makes the compound a versatile starter fragment for structure‑based drug design, where the extra donor/acceptor can be exploited to probe interactions with sub‑pockets of target proteins without introducing excessive molecular weight (MW remains below 300 Da).

Chemical Biology Tool for Adenosine Receptor Profiling

Although the exact pharmacological profile of the compound remains unpublished, structurally related cyclohexylamide‑containing molecules have demonstrated nanomolar affinity for adenosine A1 and A2A receptors [2]. With its distinct glycinamide spacer, the compound could serve as a differentiation probe to map the contribution of the extended linker to adenosine receptor subtype selectivity, particularly when compared to the simple N‑cyclohexyl‑4‑methylbenzamide scaffold.

Application
Selection Property
Validation Focus
Peripherally restricted sEH inhibitor screening
Balanced cLogP and moderate tPSA profile
CNS permeation assay confirmation
Fragment‑based lead generation (glycinamide linker)
Additional hydrogen‑bond donor/acceptor (HBD 2, HBA 3)
Sub‑pocket interaction mapping via biophysical assays
Adenosine receptor subtype profiling (tool compound)
Glycinamide spacer as differentiation element
Receptor selectivity comparison vs. simpler N‑cyclohexyl scaffold
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